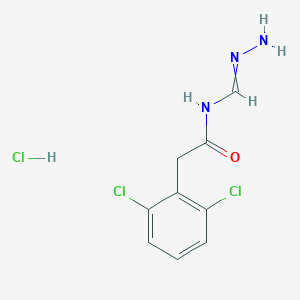
3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one typically involves the reaction of 3-amino-1,1,1-trifluoro-4-phenylbutan-2-ol with various reagents under specific conditions . One common method includes the condensation of 3-amino-1,1,1-trifluoro-4-phenylbutan-2-ol with trifluoroacetic anhydride and benzaldehyde under basic conditions, followed by reduction and crystallization to obtain the target compound .
Chemical Reactions Analysis
3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include trifluoroacetic anhydride, benzaldehyde, and various reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one can be compared with other similar compounds, such as:
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: This compound is used as a protecting group for amino acids in peptide synthesis.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: This compound undergoes unique cycloaddition reactions to form complex structures.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione:
The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable for a wide range of research and industrial applications.
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
3-amino-1,1,1-trifluoro-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,8H,6,14H2 |
InChI Key |
ZNXJGEZIJAPSKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(2-Pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene](/img/structure/B12444854.png)

![5-(2-chlorophenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12444859.png)

![[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]carboxylic acid](/img/structure/B12444871.png)
![3-Chlorobenzo[b]thiophen-4-ol](/img/structure/B12444890.png)
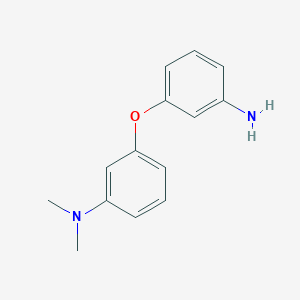
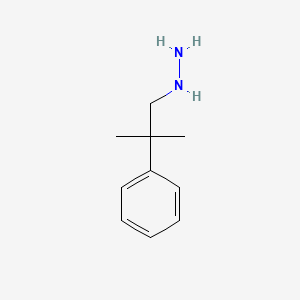
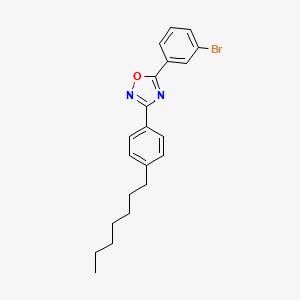
![2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B12444906.png)
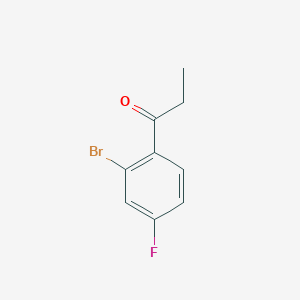
![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine](/img/structure/B12444916.png)

